N-(4-bromopyridin-2-yl)-2-methylpropanamide
Overview
Description
N-(4-bromopyridin-2-yl)-2-methylpropanamide: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a 2-methylpropanamide group attached to the nitrogen atom of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For example, pyrrolopyrazine derivatives, which share a similar structure, have shown a wide range of biological activities .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that n-(4-bromopyridin-2-yl)-2-methylpropanamide may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromopyridin-2-yl)-2-methylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-2-aminopyridine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromopyridin-2-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
Chemistry: N-(4-bromopyridin-2-yl)-2-methylpropanamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its derivatives have shown potential in modulating biological pathways and inhibiting specific enzymes.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. They are also explored as potential drug candidates for various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-(pyridin-2-yl)-2-methylpropanamide: Lacks the bromine atom at the 4-position, resulting in different chemical reactivity and biological activity.
N-(4-chloropyridin-2-yl)-2-methylpropanamide: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
N-(4-fluoropyridin-2-yl)-2-methylpropanamide: Contains a fluorine atom, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness: N-(4-bromopyridin-2-yl)-2-methylpropanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s interactions with biological targets, potentially enhancing its therapeutic efficacy.
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-5-7(10)3-4-11-8/h3-6H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRMFXIRVFLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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